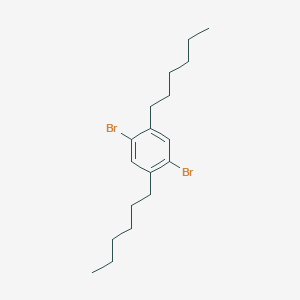

1,4-Dibromo-2,5-dihexylbenzene

説明

1,4-Dibromo-2,5-dihexylbenzene is a derivative of dibromobenzene, a compound that serves as a precursor for various organic transformations, particularly in reactions involving the formation of benzynes. The addition of hexyl groups to the benzene ring introduces specific physical and chemical properties, making it an interesting subject for study in materials science and organic chemistry.

Synthesis Analysis

The synthesis of 1,4-Dibromo-2,5-dihexylbenzene derivatives can be approached through methods involving regioselective bromination, ortho-metalation, and halogen/metal exchange reactions. Such methodologies allow for the efficient creation of dibromobenzene derivatives, which are valuable for further chemical transformations (Diemer, Leroux, & Colobert, 2011).

Molecular Structure Analysis

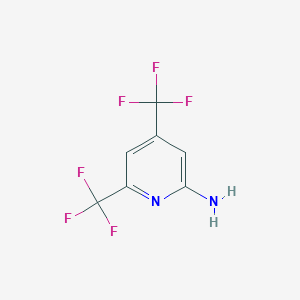

The molecular structure of dibromobenzene derivatives, including 1,4-Dibromo-2,5-dihexylbenzene, showcases interesting distortions due to steric pressures from substituent groups. Such structural features can significantly affect the compound's reactivity and physical properties. The arrangement of substituents and their electronic effects play a crucial role in determining the overall characteristics of these molecules (Shah et al., 2003).

Chemical Reactions and Properties

1,4-Dibromo-2,5-dihexylbenzene participates in various chemical reactions, serving as a precursor for polymers and other complex organic molecules. Its reactivity is influenced by the bromine atoms, which can undergo further transformations, including coupling reactions, to form extended π-conjugated systems. These reactions are fundamental for creating advanced materials with desirable electronic and optical properties (Lahti, Sarker, Garay, Lenz, & Karasz, 1994).

Physical Properties Analysis

The physical properties of 1,4-Dibromo-2,5-dihexylbenzene derivatives, such as solubility, melting point, and molecular packing, are significantly influenced by the alkyl chain length and the presence of bromine atoms. These properties are crucial for applications in material science, where solubility and thermal stability determine the usability of the compound in various contexts (Manfroni et al., 2021).

Chemical Properties Analysis

Chemically, 1,4-Dibromo-2,5-dihexylbenzene exhibits typical aromatic reactivity with electrophilic substitution reactions being prominent. The bromine atoms make it a versatile compound for further functionalization through nucleophilic substitution reactions. Its chemical behavior is pivotal for synthesizing a wide range of aromatic compounds, demonstrating its value in organic synthesis and industrial applications (Rehahn, Schlüter, Wegner, & Feast, 1989).

科学的研究の応用

“1,4-Dibromo-2,5-dihexylbenzene” is an organic compound with the molecular formula C18H28Br2 . It is a solid substance with a molecular weight of 404.23 .

- Polymer Chemistry

- “1,4-Dibromo-2,5-dihexylbenzene” has been used in the synthesis of diblock copolymer ionomers based on poly (p-phenylene)s .

- The parent diblock copolymers having various block lengths were synthesized via successive catalyst-transfer polymerization of 1,4-dibromo-2,5-di [4- (2,2-dimethylpropoxysulfonyl)phenyl]butoxybenzene and 1,4-dibromo-2,5-hexyloxybenzene .

- Preliminary morphological studies showed that the diblock copolymer ionomers had a clear phase separation that could be controlled by the ratios and lengths of the hydrophilic and hydrophobic units .

- The ionomers showed high proton conductivities with a small humidity dependence, indicating that the clear phase separation formed by the precisely controlled molecular weight and polydispersity index (PDI) of the diblock copolymers enhanced the ionic connectivity and proton conductivity .

“1,4-Dibromo-2,5-dihexylbenzene” is an organic compound with the molecular formula C18H28Br2 . It is a solid substance with a molecular weight of 404.23 .

Safety And Hazards

1,4-Dibromo-2,5-dihexylbenzene is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

1,4-dibromo-2,5-dihexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28Br2/c1-3-5-7-9-11-15-13-18(20)16(14-17(15)19)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYWYSUEPGNSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C(C=C1Br)CCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390910 | |

| Record name | 1,4-dibromo-2,5-dihexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibromo-2,5-dihexylbenzene | |

CAS RN |

117635-21-9 | |

| Record name | 1,4-dibromo-2,5-dihexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)

![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)